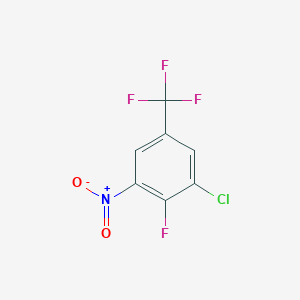

3-Chlor-4-fluor-5-nitrobenzotrifluorid

Übersicht

Beschreibung

1,2-Dioctanoyl phosphatidylcholine is a synthetic analog of natural phosphatidylcholine species. Phosphatidylcholine species are a common class of phospholipids that comprise the mammalian cell membrane. 1,2-Dioctanoyl phosphatidylcholine contains saturated C8:O fatty acids in the sn-1 and sn-2 positions of the glycerol backbone .

Wissenschaftliche Forschungsanwendungen

1,2-Dioctanoyl-Phosphatidylcholin wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

5. Wirkmechanismus

1,2-Dioctanoyl-Phosphatidylcholin übt seine Wirkungen hauptsächlich durch seine Wechselwirkungen mit Phospholipase-Enzymen aus. Es dient als Substrat für diese Enzyme, was zur Hydrolyse des Phosphatidylcholin-Moleküls und zur Freisetzung von Fettsäuren und Glycerin führt. Dieser Prozess ist entscheidend für die Untersuchung des Lipidstoffwechsels und von Signalwegen .

Wirkmechanismus

Target of Action

This compound is a fluorinated building block, which suggests it may be used to synthesize other compounds, including amides, esters, and ethers .

Mode of Action

As a building block, it likely interacts with its targets to form new compounds .

Result of Action

As a building block, it may contribute to the synthesis of other compounds, which could have various effects depending on their structure and targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride . For example, its solubility in water and density can affect its distribution in the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dioctanoyl phosphatidylcholine can be synthesized through the esterification of glycerol with octanoic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1,2-Dioctanoyl phosphatidylcholine involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2-Dioctanoyl-Phosphatidylcholin unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Katalysiert durch Phospholipase-Enzyme, die zur Bildung von Glycerin und Fettsäuren führen.

Oxidation: Kann unter bestimmten Bedingungen oxidiert werden, um Peroxide und andere Oxidationsprodukte zu bilden.

Substitution: Kann Substitutionsreaktionen mit Nukleophilen eingehen, die zur Bildung modifizierter Phosphatidylcholin-Derivate führen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Phospholipase D- und sPLA2-Enzyme aus Rinderpankreas und Bienengift.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder molekularer Sauerstoff unter kontrollierten Bedingungen.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptsächlich gebildete Produkte

Hydrolyse: Glycerin und Octansäure.

Oxidation: Peroxide und andere Oxidationsprodukte.

Substitution: Modifizierte Phosphatidylcholin-Derivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2-Dipalmitoyl-Phosphatidylcholin: Enthält gesättigte C16:0-Fettsäuren.

1,2-Dioleoyl-Phosphatidylcholin: Enthält ungesättigte C18:1-Fettsäuren.

1,2-Dimyristoyl-Phosphatidylcholin: Enthält gesättigte C14:0-Fettsäuren.

Einzigartigkeit

1,2-Dioctanoyl-Phosphatidylcholin ist aufgrund seiner kürzeren C8:O-Fettsäureketten einzigartig, die zu unterschiedlichen physikalischen und chemischen Eigenschaften führen. Diese Eigenschaften machen es zu einer idealen Modellverbindung für die Untersuchung des Verhaltens von Phospholipiden und ihrer Wechselwirkungen mit Enzymen .

Biologische Aktivität

3-Chloro-4-fluoro-5-nitrobenzotrifluoride (C₇H₂ClF₄NO₂) is an aromatic compound characterized by the presence of three fluorine atoms, one chlorine atom, and one nitro group attached to a benzene ring. It has a molecular weight of approximately 225.54 g/mol and appears as a yellow to brownish liquid. This compound is notable for its stability and potential applications in organic synthesis, material science, agrochemicals, and pharmaceuticals.

The synthesis of 3-chloro-4-fluoro-5-nitrobenzotrifluoride can be achieved through several methods, including nucleophilic substitution reactions involving fluorinated precursors. Its chemical structure allows it to participate in various reactions such as:

- Nucleophilic Substitution : The presence of electron-withdrawing groups (chlorine and nitro) makes the compound susceptible to nucleophilic attack.

- Reduction Reactions : The nitro group can be reduced to form amino derivatives, which may have different biological activities.

These properties make it an important intermediate in the production of other chemical compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂ClF₄NO₂ |

| Molecular Weight | 225.54 g/mol |

| Physical State | Yellow to brownish liquid |

| Stability | Stable under normal conditions |

Antimicrobial Properties

Research indicates that 3-chloro-4-fluoro-5-nitrobenzotrifluoride exhibits significant antimicrobial activity. Studies have shown that halogenated compounds often interact with cellular targets, potentially leading to cytotoxicity or antimicrobial effects. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Anticancer Potential

The compound's derivatives are also being explored for their potential anticancer properties. In vitro studies suggest that certain analogs may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways and molecular targets involved.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of 3-chloro-4-fluoro-5-nitrobenzotrifluoride against common pathogens.

- Methods : Disk diffusion method was used on bacterial strains such as E. coli and S. aureus.

- Results : The compound showed significant inhibition zones, indicating strong antimicrobial activity.

-

Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.

- Methods : MTT assay was performed on breast cancer cell lines.

- Results : The compound exhibited a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

The biological activity of 3-chloro-4-fluoro-5-nitrobenzotrifluoride is primarily attributed to its chemical reactivity. The electron-withdrawing groups enhance its ability to undergo nucleophilic substitution, which can lead to the formation of reactive intermediates capable of interacting with biological macromolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

To better understand the unique properties of 3-chloro-4-fluoro-5-nitrobenzotrifluoride, it can be compared with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-nitrobenzotrifluoride | C₇H₃ClF₃NO₂ | Contains three fluorine atoms; similar applications |

| 3-Fluoro-4-chloro-5-nitrobenzotrifluoride | C₇H₃ClF₄NO₂ | Different fluorine positioning; potential variations in reactivity |

| 3-Chloro-4,5-difluorobenzotrifluoride | C₇H₂ClF₄NO₂ | Variation in fluorine substitution; may exhibit different biological activity |

Eigenschaften

IUPAC Name |

1-chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOKKJHIEVEFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371446 | |

| Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101646-02-0 | |

| Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.